molecular formula C20H32O5 B217967 Neorustmicin D CAS No. 104169-50-8

Neorustmicin D

Cat. No. B217967
CAS RN: 104169-50-8
M. Wt: 352.5 g/mol
InChI Key: NSIYKHMKVAGRQL-JLWBZUCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neorustmicin D is a naturally occurring aminoglycoside antibiotic that has been isolated from the fermentation broth of a soil bacterium, Micromonospora neorustica. It exhibits potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

Scientific Research Applications

1. Antibiotic and Antifungal Properties

Neorustmicin D has been identified as an antifungal antibiotic isolated from the fermentation broth of marine actinomycete FIM03-1149, a potential new species of the genus Micromonospora. This discovery emphasizes its role in addressing fungal infections and highlights its significance in the search for new antibiotics derived from marine microorganisms (Jiang Hong, 2010).

2. Metabolic Disorder Research

Although not directly related to Neorustmicin D, studies in the field of diabetes research, for instance, often leverage advanced biotechnological methods that could be applicable in further investigating Neorustmicin D's potential. Machine learning and data mining techniques, used in diabetes research, could similarly be applied to analyze complex data related to Neorustmicin D's effects and interactions (Ioannis Kavakiotis et al., 2017).

3. Potential in Muscle Growth Modulation

Research on Neoruscogenin, a related compound, has shown its ability to modulate muscle growth by inhibiting MSTN maturation and activating the Akt/mTOR pathway. This indicates a potential avenue for exploring Neorustmicin D in similar contexts, such as in the treatment of human myopathies or applications in the livestock industry (Dingding Zhang et al., 2022).

4. Biomedical Equipment and -Omics Data Analysis

Increases in biomedical research equipment and the generation of -omics data present opportunities for exploring Neorustmicin D in various biomedical contexts. The use of deep neural networks (DNNs) in analyzing this data could provide insights into Neorustmicin D's applications and effects at a molecular level (Polina Mamoshina et al., 2016).

properties

CAS RN

104169-50-8

Product Name

Neorustmicin D

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(3R,7E,11E,14S)-14-ethyl-4,10-dihydroxy-3,7,9,11,13-pentamethyl-1-oxacyclotetradeca-7,11-diene-2,5-dione

InChI

InChI=1S/C20H32O5/c1-7-17-12(3)10-14(5)18(22)13(4)8-11(2)9-16(21)19(23)15(6)20(24)25-17/h8,10,12-13,15,17-19,22-23H,7,9H2,1-6H3/b11-8+,14-10+/t12?,13?,15-,17+,18?,19?/m1/s1

InChI Key

NSIYKHMKVAGRQL-JLWBZUCHSA-N

Isomeric SMILES

CC[C@H]1C(/C=C(/C(C(/C=C(/CC(=O)C([C@H](C(=O)O1)C)O)\C)C)O)\C)C

SMILES

CCC1C(C=C(C(C(C=C(CC(=O)C(C(C(=O)O1)C)O)C)C)O)C)C

Canonical SMILES

CCC1C(C=C(C(C(C=C(CC(=O)C(C(C(=O)O1)C)O)C)C)O)C)C

synonyms

neorustmicin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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